3-Chloro-2-methoxy-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO5 |
|---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
3-chloro-2-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-5(8(11)12)2-4(10(13)14)3-6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
FZEVTPCZAKESII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Methoxy 5 Nitrobenzoic Acid
Primary Synthetic Pathways and Reaction Optimization
The principal and most direct route to 3-Chloro-2-methoxy-5-nitrobenzoic acid involves the nitration of 3-Chloro-2-methoxybenzoic acid. This reaction falls under the category of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the benzene (B151609) ring.
Nitration of 3-Chloro-2-methoxybenzoic Acid: Reagent Selection and Reaction Conditions
The selection of nitrating agents and the conditions under which the reaction is performed are critical for a successful synthesis. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The reaction is typically carried out at low temperatures, often between 0°C and 5°C, to control the rate of reaction and minimize the formation of byproducts. googleapis.com The exothermic nature of the nitration reaction necessitates careful temperature management. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Reagent/Condition | Purpose | Typical Range |
| Nitrating Agent | Source of the electrophile (NO₂⁺) | Conc. HNO₃ / Conc. H₂SO₄ |
| Temperature | To control reaction rate and selectivity | 0°C - 10°C |
| Reaction Time | To ensure complete reaction | 1-4 hours |
| Solvent | Often the acid mixture itself | Not applicable |
Regioselective Nitro Group Introduction and Yield Enhancement Strategies
The introduction of the nitro group at a specific position on the benzene ring (regioselectivity) is governed by the directing effects of the existing substituents: the chloro (-Cl), methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) groups. The methoxy group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing.
In 3-Chloro-2-methoxybenzoic acid, the powerful ortho-, para-directing influence of the methoxy group at position 2, combined with the ortho-, para-directing effect of the chloro group at position 3, overwhelmingly directs the incoming electrophile to the position para to the methoxy group and meta to the chloro group, which is position 5. The position ortho to the methoxy group (position 1) is sterically hindered by the adjacent carboxylic acid group. The position ortho to the chloro group (position 4) is also a possibility, but the electronic activation from the methoxy group at the para position is stronger.
To enhance the yield, a slight excess of the nitrating agent may be used. However, a large excess should be avoided to prevent over-nitration and the formation of dinitro or other undesirable byproducts. frontiersin.org Gradual addition of the substrate to the nitrating mixture at a controlled temperature is also a key strategy for maximizing the yield and purity of the desired product.
| Substituent | Position | Directing Effect | Influence on Regioselectivity |
| -OCH₃ | 2 | Ortho, Para (Activating) | Strongly directs to position 5 (para) |
| -Cl | 3 | Ortho, Para (Deactivating) | Weakly directs to position 5 (meta) |
| -COOH | 1 | Meta (Deactivating) | Directs away from positions 2 and 6 |
Process Parameters for Industrial Scalability and Purity Control
Scaling up the synthesis of this compound for industrial production requires careful consideration of several process parameters to ensure safety, efficiency, and high purity.
Heat Management: The nitration reaction is highly exothermic. Industrial-scale reactors must have efficient cooling systems to maintain the optimal low temperature and prevent runaway reactions.
Mixing: Homogeneous mixing of the reactants is crucial for consistent product quality and to avoid localized overheating. Industrial reactors are equipped with powerful agitators to ensure efficient stirring.
Work-up and Purification: After the reaction is complete, the product is typically isolated by quenching the reaction mixture with ice water, which causes the crude product to precipitate. The solid is then collected by filtration. Purification is often achieved through recrystallization from a suitable solvent, such as an ethanol-water mixture, to remove unreacted starting materials and isomeric impurities.
Waste Management: The use of strong acids necessitates proper handling and disposal of acidic waste streams, which is a significant consideration in large-scale production. frontiersin.org
Exploration of Alternative Synthetic Routes
While the direct nitration of 3-Chloro-2-methoxybenzoic acid is the most straightforward approach, alternative multi-step synthetic routes from more readily available precursors can also be envisioned.
Multi-Step Synthesis from Readily Available Precursors
An alternative strategy could involve introducing the functional groups in a different order. For instance, one could start with a simpler, commercially available nitro-compound and build the desired molecule through a series of reactions. A plausible, albeit more complex, route could start from 3-hydroxy-5-nitrobenzoic acid.
Chlorination: The first step would be the selective chlorination of 3-hydroxy-5-nitrobenzoic acid. This would likely require protection of the carboxylic acid group, for example, as an ester, before proceeding with chlorination to introduce the chlorine atom at the desired position.
Methylation: Following chlorination, the hydroxyl group would be methylated to form the methoxy group. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Deprotection: Finally, if the carboxylic acid was protected, it would be deprotected (e.g., through hydrolysis of the ester) to yield the final product, this compound.
Chemo- and Regioselective Functionalization Techniques
Advanced synthetic methodologies could also be employed to achieve the desired structure. Chemo- and regioselective functionalization techniques focus on reacting a specific functional group or position on a molecule while leaving others unaffected.
For example, starting from a molecule like 2-methoxy-5-nitrobenzoic acid, a selective chlorination step would be required. Direct chlorination of this substrate might not be regioselective. Therefore, methods involving directed ortho-metalation could be considered. In this approach, the carboxylic acid or methoxy group could be used to direct a metalating agent (like a strong lithium base) to the adjacent position, which could then be reacted with a chlorine source. However, such methods are often more complex and may not be as economically viable for large-scale production compared to the direct nitration route. researchgate.net
| Precursor | CAS Number |
| 3-Chloro-2-methoxybenzoic acid | 3260-93-3 sigmaaldrich.com |
| 3-Chloro-o-anisic acid | 3260-93-3 sigmaaldrich.com |
| Nitric acid | 7697-37-2 |
| Sulfuric acid | 7664-93-9 |
| 3-hydroxy-5-nitrobenzoic acid | 618-93-9 |
| Dimethyl sulfate | 77-78-1 |
| Methyl iodide | 74-88-4 |
| 2-methoxy-5-nitrobenzoic acid | 78238-12-7 chemicalbook.com |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. Key areas of focus include the use of safer solvents, reduction of waste streams, and the development of efficient catalytic systems.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the environmental impact of a chemical process, often constituting the largest portion of non-product output. jk-sci.com Traditional nitration reactions, including the synthesis of this compound, typically employ a mixture of concentrated nitric and sulfuric acids, which act as both reagent and solvent. numberanalytics.comacs.org This approach generates large volumes of highly corrosive and toxic acidic waste, posing significant disposal and treatment challenges. numberanalytics.com
Modern solvent selection guides, such as those developed by pharmaceutical companies, provide a framework for choosing more sustainable alternatives. ubc.ca These guides rank solvents based on safety, health, and environmental criteria. jk-sci.com For nitration reactions, the ideal solvent would be non-toxic, non-flammable, biodegradable, and easily recyclable. While water is a highly recommended green solvent, its utility in traditional nitration can be limited due to the immiscibility of many organic substrates. jk-sci.comnoram-eng.com
Research into greener nitration protocols has explored various alternatives to conventional solvent systems. One approach involves minimizing or eliminating the use of organic solvents altogether. jk-sci.com Another strategy is the use of ionic liquids or deep eutectic solvents, which can offer improved reaction rates and selectivity while being potentially recyclable. However, their "greenness" must be carefully evaluated based on their entire life cycle.
Waste minimization in the synthesis of this compound is intrinsically linked to solvent choice and reaction efficiency. The primary waste stream in conventional nitration is the spent acid mixture. syntechinternational.com Strategies to mitigate this include:
Acid Recovery and Regeneration: While technically feasible, the regeneration of mixed acids is an energy-intensive process. acs.org
Catalytic Nitration: Employing catalytic systems can significantly reduce the amount of acid required, thereby minimizing waste.
Process Optimization: Continuous flow reactors can improve reaction control, reduce byproduct formation, and minimize solvent usage compared to batch processes.
A comparative analysis of solvent properties relevant to the nitration of aromatic compounds is presented below.
| Property | Conventional Solvents (e.g., Sulfuric Acid) | Greener Alternatives (e.g., Water, Ionic Liquids) |
| Toxicity | High | Low to Moderate (Varies) |
| Corrosivity | High | Low to Moderate (Varies) |
| Flammability | Low | Low to None |
| Recyclability | Difficult and energy-intensive | Potentially easier, depending on the solvent |
| Waste Generation | High (spent acid) | Lower (reduced acid use, potential for recycling) |
Catalytic Approaches and Atom Economy Considerations
The development of catalytic methods for the nitration of aromatic compounds is a cornerstone of green synthesis, directly impacting both waste reduction and atom economy.
Catalytic Approaches:
Traditional nitration of 3-chloro-2-methoxybenzoic acid involves a stoichiometric amount of sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile from nitric acid. masterorganicchemistry.com Catalytic approaches aim to replace the bulk acid with a smaller, recyclable amount of a catalyst that can perform the same function.
Several classes of catalysts have been investigated for aromatic nitration:
Solid Acid Catalysts: Materials like zeolites and sulfated metal oxides can catalyze nitration reactions. numberanalytics.com These offer the advantage of being easily separable from the reaction mixture and potentially reusable. For instance, a zirconium-aluminum composite oxide has been used as a carrier for sulfuric acid to create a solid acid catalyst for nitration. google.com
Lanthanide Triflates: Lanthanide(III) triflates have emerged as highly effective and recyclable catalysts for aromatic nitration. rsc.org They are water-tolerant Lewis acids that can catalyze the reaction using only a stoichiometric amount of nitric acid, with water being the only byproduct. rsc.org This dramatically improves the environmental profile of the reaction.
Phase-Transfer Catalysis (PTC): PTC can be employed in biphasic systems to facilitate the reaction between an aqueous nitrating agent and an organic substrate. This can reduce the need for harsh, single-phase solvent systems.
The application of these catalytic methods to the synthesis of this compound requires careful consideration of the substrate's electronic properties. The presence of both an activating methoxy group and deactivating chloro and carboxylic acid groups presents a challenge in achieving high regioselectivity.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org The ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.
The traditional synthesis of this compound via nitration of 3-chloro-2-methoxybenzoic acid has a suboptimal atom economy due to the formation of water as a byproduct.
Reaction: C₈H₇ClO₃ + HNO₃ → C₈H₆ClNO₅ + H₂O
To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product.
| Compound | Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 |
| Nitric Acid | HNO₃ | 63.01 |
| Total Reactant Mass | 249.60 | |
| This compound | C₈H₆ClNO₅ | 231.58 |
| Water | H₂O | 18.02 |
Atom Economy Calculation:
Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100
Percent Atom Economy = (231.58 g/mol / 249.60 g/mol ) x 100 ≈ 92.78%
Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methoxy 5 Nitrobenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reaction's feasibility and the position of the incoming electrophile are determined by the electronic properties of the substituents already present on the ring.
The position of any new substituent added to the 3-Chloro-2-methoxy-5-nitrobenzoic acid ring via EAS is determined by the cumulative directing effects of the existing groups. Each substituent promotes substitution at specific positions relative to itself. The two unsubstituted carbons on the ring are at positions 4 and 6.
Methoxy (B1213986) Group (-OCH₃): As a powerful activating group, the methoxy substituent strongly directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the position para to the methoxy group (C5) is occupied. Therefore, it strongly directs substitution to its ortho positions, C1 (occupied) and C3 (occupied). However, through resonance, it increases the electron density of the entire ring, particularly at the ortho and para positions.
Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing. unizin.org The chloro group at C3 would direct incoming electrophiles to positions C1 (ortho, occupied), C5 (ortho, occupied), and C1 (para, occupied).
Nitro Group (-NO₂): The nitro group is a strong deactivating group and is meta-directing. unizin.orgfiveable.me From its position at C5, it would direct electrophiles to C1 and C3, both of which are already substituted.
Carboxylic Acid Group (-COOH): This group is also deactivating and meta-directing. unizin.orgfiveable.me From C1, it directs to C3 and C5, which are both occupied.
The directing effects of the individual substituents on this compound are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -COOH | 1 | Deactivating | meta (to C3, C5) |
| -OCH₃ | 2 | Activating | ortho, para (to C1, C3, C5) |
| -Cl | 3 | Deactivating | ortho, para (to C1, C5) |
| -NO₂ | 5 | Deactivating | meta (to C1, C3) |
Considering the available positions (C4 and C6), the directing effects are in conflict. The methoxy group activates the entire ring, enhancing nucleophilicity, while the other three groups are deactivating. libretexts.orgfiveable.me The C4 and C6 positions are meta to the methoxy group and ortho or para to the deactivating groups. Given that all the primary directing positions of the individual groups are already occupied, further electrophilic substitution on this heavily substituted ring is generally unfavorable and would require harsh reaction conditions.
The mechanism of electrophilic aromatic substitution proceeds via a two-step process involving the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.com The rate of reaction is determined by the stability of this intermediate.
Activation: Substituents that donate electrons to the aromatic ring stabilize the positively charged arenium ion, thereby increasing the reaction rate. Such groups are termed "activating." The methoxy group (-OCH₃) is a strong activating group due to its ability to donate a lone pair of electrons through resonance (+R effect), which outweighs its inductive electron withdrawal (-I effect). libretexts.org
Deactivation: Substituents that withdraw electrons from the ring destabilize the arenium ion and slow the reaction rate. libretexts.org These are known as "deactivating" groups. The chloro (-Cl), nitro (-NO₂), and carboxyl (-COOH) groups are all deactivating. The halogens deactivate the ring through their strong inductive effect (-I effect), which overrides their weaker resonance donation (+R effect). unizin.org The nitro and carboxyl groups are powerful deactivators, withdrawing electron density through both inductive and resonance effects (-I and -R effects). unizin.orgfiveable.me
Nucleophilic Substitution Reactions at the Chloro Group
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups.
The SNAr mechanism typically requires electron-withdrawing groups to be positioned ortho and/or para to the leaving group. libretexts.org This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. In this compound, the chloro group is at C3, while the strong electron-withdrawing nitro and carboxyl groups are at C5 and C1, respectively—both meta to the chlorine.
This meta-positioning is not optimal for stabilizing the intermediate carbanion through resonance, making the SNAr reaction at the C3 position challenging compared to isomers with ortho or para relationships. libretexts.org However, the collective electron-withdrawing nature of the three deactivating substituents renders the entire ring highly electron-deficient, which can still make it susceptible to attack by potent nucleophiles. Reactions with nucleophiles such as amines (R-NH₂) and thiols (R-SH) are plausible, though they may necessitate elevated temperatures or the use of strong bases to proceed at a reasonable rate. nih.govresearchgate.net For instance, studies on other chloronitrobenzoates have shown that aminodechlorination can be achieved, and reactions of heteroaryl halides with thiols can proceed smoothly, particularly on electron-deficient rings. nih.govresearchgate.net
The kinetics of an SNAr reaction are governed by the stability of the Meisenheimer intermediate, which is the rate-determining step. For this compound, the lack of an ortho or para nitro group to delocalize the negative charge of the intermediate formed upon nucleophilic attack at C3 would result in a higher activation energy and consequently, slower reaction kinetics compared to its isomers like 4-chloro-3-nitrobenzoic acid. libretexts.org
Kinetic studies on similar systems, such as 4-chloro-2-nitrophenyl benzoates reacting with amines, show that the reaction rate and even the rate-determining step can be influenced by factors like the basicity of the nucleophile. koreascience.kr Generally, a more electron-deficient aromatic ring and a stronger nucleophile lead to a faster reaction.
Thermodynamically, the substitution of a chloro group with an amine or thiol is often favorable, resulting in the formation of a more stable C-N or C-S bond. However, whether the reaction is under kinetic or thermodynamic control can depend on the specific reaction conditions and the nature of the nucleophile. Specific kinetic and thermodynamic parameters for the nucleophilic substitution of this compound are not extensively documented in available literature, but the structural features suggest a kinetically hindered process.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most important transformations for nitroaromatic compounds, providing a gateway to the synthesis of aromatic amines. A key advantage is the ability to perform this reduction chemoselectively, leaving other functional groups on the ring, such as the chloro and carboxylic acid moieties, intact. nih.gov
The nitro group in this compound can be selectively reduced to an amino group (-NH₂) to form 5-amino-3-chloro-2-methoxybenzoic acid. This transformation is valuable as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group, fundamentally altering the ring's reactivity for subsequent reactions.
A variety of reagents and conditions can be employed for this purpose, as detailed in the table below.
| Reagent System | Typical Conditions | Notes |
| H₂, Pd/C | Low to moderate pressure, Room temperature | Catalytic hydrogenation is a clean and efficient method. It is highly chemoselective for the nitro group. |
| Sn, HCl | Acidic medium, Heat | The Béchamp reduction using iron and acid is a classic method, though tin is also effective. |
| Fe, HCl or NH₄Cl | Acidic or neutral medium, Reflux | Often used in industrial settings due to low cost and effectiveness. |
| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Sodium sulfide (B99878) or sodium dithionite (B78146) can be used for selective reduction, especially in cases of multiple nitro groups. |
| Hydrazine (N₂H₄), Catalyst | Catalyzed by Raney Nickel or Fe salts | Transfer hydrogenation offers a metal-free (in solution) alternative to catalytic hydrogenation. |
The choice of reducing agent can be tailored based on the desired reaction scale, cost, and tolerance of other functional groups. The reduction of 2-chloro-5-nitrophenol, a structurally related compound, to its corresponding amino derivative demonstrates the feasibility of such selective transformations. nih.gov
Formation of Amino-Substituted Benzoic Acid Derivatives
The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a pathway to amino-substituted benzoic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. sci-hub.stchemimpex.comgoogle.com The primary product of this reaction is 5-amino-3-chloro-2-methoxybenzoic acid. This conversion from a nitro to an amino group significantly alters the electronic properties and reactivity of the benzene (B151609) ring, making the resulting aniline (B41778) derivative a versatile building block for further chemical modifications. sci-hub.stnih.gov
Catalytic Reduction Methodologies and Selectivity Control
The conversion of the nitro group to an amine is most commonly achieved through catalytic hydrogenation. sci-hub.st The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, specifically to reduce the nitro group without affecting the chloro substituent (hydrogenolysis) or other functional groups. sci-hub.storganic-chemistry.org
Several catalytic systems are effective for the reduction of aromatic nitro compounds. commonorganicchemistry.comwikipedia.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com However, for substrates containing aromatic halogens, Raney nickel is often preferred as it can reduce the nitro group while minimizing the risk of dehalogenation. commonorganicchemistry.com Other reagents, such as iron in acidic media, zinc, and tin(II) chloride (SnCl₂), offer milder conditions and can be suitable for molecules with multiple reducible groups. commonorganicchemistry.com
Modern methods also employ catalysts based on iron, ruthenium, and manganese, as well as metal-free options using reagents like tetrahydroxydiboron, which can offer high selectivity and functional group tolerance under mild conditions. organic-chemistry.org For instance, the catalytic reduction of the related compound 5-methoxy-2-nitrobenzoic acid to 5-methoxyantranilic acid has been reported, demonstrating the feasibility of this transformation on a similar scaffold. sigmaaldrich.com
Table 1: Comparison of Catalytic Reduction Methods for Aromatic Nitro Groups
| Catalyst/Reagent | Common Reducing Agent | Selectivity Considerations | Reference(s) |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Highly efficient, but may cause dehalogenation of aryl halides. | commonorganicchemistry.com |
| Raney Nickel | Hydrogen Gas (H₂) | Often used for substrates with halogens to avoid dehalogenation. | commonorganicchemistry.com |
| Iron (Fe) | Acidic Media (e.g., Acetic Acid) | Mild method, often used in the presence of other reducible groups. | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | - | Provides a mild reduction, preserving other reducible groups. | commonorganicchemistry.com |
| Tetrahydroxydiboron | - | Metal-free option, highly chemoselective, and tolerates sensitive functional groups. | organic-chemistry.org |
Oxidation Reactions of the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring is generally stable, but it can participate in specific oxidative reactions, typically leading to cleavage rather than transformation into other functional groups.
Transformation to Carboxylic Acid Functionalities
The direct oxidation of the aryl methoxy group in this compound to a second carboxylic acid functionality is not a commonly reported or straightforward transformation. Aryl methyl ethers are generally resistant to oxidation under conditions that would typically oxidize alkyl side chains. Attempted oxidation often leads to the degradation of the aromatic ring or cleavage of the ether bond rather than selective conversion of the methoxy group.
Oxidative Cleavage and Degradation Pathways
The more prevalent reaction involving the methoxy group is its cleavage from the aromatic ring, a process known as O-demethylation or demethoxylation. This can occur under various conditions. researchgate.netorganic-chemistry.org Studies on methoxybenzoic acids have shown that they can be degraded by hydroxyl radicals, which can lead to demethoxylation. researchgate.net In some cases, the decay of intermediate radicals can result in the fragmentation of the benzene ring itself. researchgate.net
A notable degradation pathway for this compound could involve an intramolecular reaction, where the photo-excited nitro group facilitates the oxidative cleavage of the adjacent methoxy group. capes.gov.br It has been shown that photo-excited aromatic nitro compounds can induce the selective oxidative cleavage of methoxy groups on neighboring aromatic rings. capes.gov.br Additionally, general methods for cleaving aryl methyl ethers to yield phenols, using reagents such as boron tribromide, are well-established in organic synthesis. organic-chemistry.org Another approach involves using an electronically tuned nitroxyl (B88944) radical catalyst for the oxidative deprotection of methoxybenzyl ethers, which highlights a modern method for ether cleavage. organic-chemistry.org
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for reactions, most notably esterification, which converts the acid into a variety of ester derivatives. This functional group readily engages in reactions with alcohols to form esters, a transformation of significant importance in modifying the compound's physical properties and biological activity.
Esterification Reactions and Ester Derivatives
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. learncbse.in This is a reversible reaction, and to achieve high yields, water is typically removed as it forms, often by azeotropic distillation with a solvent like toluene. learncbse.ingoogle.com Strong acids such as sulfuric acid are effective catalysts for this process. google.com
The reaction produces ester derivatives, such as methyl 3-chloro-2-methoxy-5-nitrobenzoate or ethyl 3-chloro-2-methoxy-5-nitrobenzoate, depending on the alcohol used. These ester derivatives generally have lower melting points and increased lipophilicity compared to the parent carboxylic acid. The existence of methyl esters of closely related compounds like 3-chloro-4-fluoro-5-nitro-benzoic acid and 2-amino-3-chloro-5-nitro-benzoic acid is well-documented, confirming the utility of this synthetic route. sigmaaldrich.comsigmaaldrich.com
Table 2: Examples of Esterification Methods for Benzoic Acids
| Reactant | Reagents/Conditions | Product Type | Reference(s) |
| Nitrobenzoic Acid | Glycerol, Sulfuric Acid (catalyst), Toluene, >100°C | Glycerol Ester | google.com |
| Carboxylic Acid | Alcohol, Acid Catalyst | Alkyl Ester | learncbse.inresearchgate.net |
| 2,4-difluoro-3-chlororobenzoic acid | Methanol, Sulfuric Acid | Methyl Ester | researchgate.net |
| Steroid with -OH group | Benzoic Acid, DED, PPh₃, THF (Mitsunobu Reaction) | Benzoate (B1203000) Ester | medcraveonline.com |
Amidation and Peptide Coupling Applications
The carboxylic acid group of this compound can be readily converted to amides through various coupling methods. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.
Amidation:
The formation of an amide bond from this compound typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.
For instance, the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate for the anticoagulant betrixaban, is achieved by reacting 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine. rsc.org This reaction is effectively carried out using EDC.HCl and NHS in a solvent like N,N-dimethylformamide (DMF). rsc.org While this example uses a structurally similar benzoic acid, the methodology is directly applicable to this compound. The reaction proceeds by the formation of an active ester with NHS, which is then displaced by the amine.
Another general and mild methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618). orgsyn.org This method has been shown to be effective for a wide range of aromatic carboxylic acids and amines, affording amides in good to excellent yields at room temperature. orgsyn.org
Microwave-assisted amination has also been demonstrated as a rapid and efficient method for the synthesis of N-substituted 5-nitroanthranilic acid derivatives from 5-nitro-2-chlorobenzoic acid and various amines, achieving high yields without a catalyst or solvent. nih.gov This suggests that microwave irradiation could be a viable strategy for the amidation of this compound.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-chloropyridine | EDC.HCl, NHS | DMF | 25 | 93.3 | rsc.org |
| Benzoic Acid | Benzylamine | N-Chlorophthalimide, PPh₃ | Toluene | Room Temp. | 83 | orgsyn.org |
| 5-Nitro-2-chlorobenzoic acid | Various aliphatic and aromatic amines | None (Microwave) | None | 80-120 | >99 | nih.gov |
Peptide Coupling Applications:
The principles of amidation extend to the formation of peptide bonds, where this compound can be coupled with amino acids or peptide fragments. In solid-phase peptide synthesis (SPPS), the carboxylic acid is typically activated by a coupling reagent to facilitate amide bond formation with the N-terminal amine of the growing peptide chain, which is anchored to a solid support. beilstein-journals.org
Common coupling reagents for peptide synthesis include phosphonium salts like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). beilstein-journals.org These reagents react with the carboxylic acid to form a highly reactive activated species, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent and conditions is crucial to ensure high coupling efficiency and minimize side reactions such as racemization, especially when dealing with sterically hindered amino acids. nih.govthieme.de
The steric hindrance presented by the ortho-methoxy group in this compound might necessitate the use of more potent coupling reagents like HATU or longer reaction times to achieve high yields in peptide coupling reactions. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs can further enhance the reaction rate and suppress racemization. beilstein-journals.org
Formation of Acid Halides and Anhydrides
Formation of Acid Halides:
The conversion of this compound to its corresponding acid halide, most commonly the acid chloride, is a key transformation that provides a more reactive intermediate for subsequent reactions such as esterification and amidation. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com
Reaction with thionyl chloride is a widely used method. For example, 3-nitrobenzoic acid is converted to 3-nitrobenzoyl chloride by refluxing with an excess of thionyl chloride. orgsyn.org Similarly, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is transformed into its acid chloride using thionyl chloride. researchgate.net This methodology can be applied to this compound, likely proceeding in high yield.
Alternatively, oxalyl chloride, often with a catalytic amount of DMF, provides a milder method for the preparation of acid chlorides. commonorganicchemistry.com This reagent is particularly useful when other sensitive functional groups are present in the molecule. The reaction of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid with oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂) in the presence of catalytic DMF effectively yields the corresponding acid chloride. orgsyn.org
| Starting Carboxylic Acid | Chlorinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 3-Nitrobenzoic acid | Thionyl chloride | None | Reflux, 6 hr | - (Used in situ) | orgsyn.org |
| 2-Nitro-3-methylbenzoic acid | Thionyl chloride | Dichloroethane | Reflux, 3 hr | 100 | researchgate.net |
| 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid | Oxalyl chloride, cat. DMF | CH₂Cl₂ | Room Temp., 1.5 hr | - (Used in situ) | orgsyn.org |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride | Not specified | Not specified | Good | researchgate.net |
Formation of Anhydrides:
Symmetric anhydrides of aromatic carboxylic acids can be prepared through the dehydration of the corresponding carboxylic acids using strong dehydrating agents or by reacting an acid chloride with the sodium salt of the carboxylic acid. acs.org A more direct method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
A recently developed method for the synthesis of symmetric carboxylic anhydrides utilizes a triphenylphosphine oxide/oxalyl chloride system. nih.gov This method is efficient for a variety of benzoic acids, including those with electron-donating and electron-withdrawing substituents, and proceeds under mild conditions at room temperature. nih.gov This approach would likely be effective for the synthesis of 3-chloro-2-methoxy-5-nitrobenzoic anhydride.
Mixed anhydrides, which are valuable activating agents in their own right, particularly in peptide synthesis, can be formed by reacting the carboxylic acid with another acid chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. google.com
| Carboxylic Acid | Reagent System | Product Type | General Applicability | Reference |
| Various Benzoic Acids | Triphenylphosphine oxide, Oxalyl chloride | Symmetric Anhydride | Effective for a range of substituted benzoic acids | nih.gov |
| General Carboxylic Acid | Pivaloyl chloride, Triethylamine | Mixed Anhydride | Common in peptide synthesis | google.com |
| Various Benzoic Acids | Dicyclohexylcarbodiimide (DCC) | Symmetric Anhydride | Widely used coupling agent | acs.org |
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Systematic Synthesis of Structural Analogues
The synthesis of structural analogues of 3-Chloro-2-methoxy-5-nitrobenzoic acid involves strategic modifications of the substituents on the aromatic ring. These modifications include altering the positions of the existing groups, varying the nature of the halogen and alkoxy substituents, and introducing new functionalities.
The synthesis of positional isomers, such as 5-Chloro-3-methoxy-2-nitrobenzoic acid, requires careful selection of starting materials and reaction conditions to direct the substituents to the desired positions. While specific synthesis routes for 5-Chloro-3-methoxy-2-nitrobenzoic acid are not extensively documented in readily available literature, its preparation can be conceptually approached through the nitration of a corresponding chloro-methoxybenzoic acid precursor. For instance, the nitration of 3-chloro-5-methoxybenzoic acid would be a plausible route, though controlling the regioselectivity of the nitration to favor the 2-position would be a critical challenge. The directing effects of the existing chloro and methoxy (B1213986) groups would need to be carefully considered.
Varying the substituents provides a broader understanding of structure-activity relationships.
3-Chloro-5-nitrobenzoic acid: This analogue lacks the methoxy group present in the parent compound. It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. utexas.edu Its synthesis typically involves the nitration of 3-chlorobenzoic acid. This compound's reactivity is influenced by the electron-withdrawing nature of both the chloro and nitro groups. utexas.edu
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid: The introduction of a second methoxy group at the 6-position significantly alters the electronic and steric environment of the molecule. The synthesis of this compound can be achieved through the chlorination of 2,6-dimethoxybenzoic acid, followed by nitration. The presence of two ortho-methoxy groups is expected to have a pronounced effect on the acidity and reactivity of the carboxyl group due to steric hindrance.
The introduction of further functional groups onto the aromatic ring can be achieved through various synthetic transformations. For example, the nitro group can be reduced to an amino group, which can then be further modified. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a wide range of functionalities. The synthesis of derivatives with additional functionalities, such as amino or other substituted groups, expands the chemical space and potential applications of these compounds.
Investigation of Structure-Reactivity Correlations in Derivative Series
The study of structure-reactivity correlations in these derivative series provides quantitative insights into the electronic and steric effects of the substituents.
The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of meta and para substituents on the reactivity of the benzoic acid moiety. pearson.com In this equation, k and k₀ are the rate or equilibrium constants for the substituted and unsubstituted benzoic acid, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type. pearson.com
Electronic Effects on Acidity: The acidity of benzoic acid derivatives is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group, stabilize the carboxylate anion through delocalization of the negative charge, thereby increasing the acidity (lower pKa). Conversely, electron-donating groups like the methoxy group tend to decrease acidity. The position of the substituent is also crucial; for example, a nitro group at the ortho or para position has a stronger acid-strengthening effect than at the meta position due to the involvement of resonance. vedantu.com
Substituents in the ortho position to the carboxyl group can exert significant steric effects that are not accounted for by the standard Hammett equation. This is often referred to as the "ortho effect." quora.comwikipedia.org
Steric Hindrance: An ortho substituent can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. quora.comwikipedia.org This steric inhibition of resonance can disrupt the conjugation between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid. quora.comwikipedia.org This effect is observed even with electron-donating groups in the ortho position. quora.com For a compound like 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, the two ortho-methoxy groups would be expected to cause significant steric hindrance, likely leading to a non-planar conformation of the carboxyl group and influencing its reactivity.
Isomeric Studies: Comparative Chemical and Spectroscopic Properties
The arrangement of chloro, methoxy, and nitro substituents on the benzoic acid ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. Understanding these differences is crucial for synthetic applications and for the unambiguous identification of each isomer.
Elucidation of Differentiating Reactivity Patterns
The reactivity of substituted benzoic acids is primarily dictated by the interplay of the inductive and resonance effects of their substituents. The chloro, methoxy, and nitro groups all exert significant electronic influence, and their positions relative to each other and to the carboxylic acid group lead to distinct reactivity patterns among the isomers.
The acidity of the carboxylic acid is a key indicator of the electronic environment of the ring. Electron-withdrawing groups (EWGs) like the nitro (-NO₂) and chloro (-Cl) groups increase acidity by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orgopenstax.org Conversely, electron-donating groups (EDGs) like the methoxy (-OCH₃) group decrease acidity. libretexts.orgopenstax.org The magnitude of this effect is position-dependent. For instance, an EWG at the ortho or para position to the carboxyl group will have a more pronounced acid-strengthening effect than one at the meta position due to the involvement of resonance stabilization of the conjugate base. researchgate.net
Acidity: The isomer with the strongest electron-withdrawing influence on the carboxyl group will be the most acidic. For example, an isomer where the nitro and chloro groups are positioned to exert their maximum inductive and resonance effects on the carboxyl group, with minimal counteraction from the methoxy group, would be expected to have the lowest pKₐ. Research on substituted benzoic acids has shown that electron-acceptor substituents increase the pKₐ value and contribute to the stabilization of benzoate (B1203000) anions. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr): The nitro group is a strong activating group for SₙAr reactions, particularly when it is ortho or para to a leaving group, such as the chlorine atom. Therefore, isomers where the nitro group is in an activating position relative to the chlorine are more susceptible to nucleophilic attack. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, the presence of two chlorine atoms constrains the nitro group out of the carbocyclic plane, which significantly lowers its electron-withdrawing power and reduces reactivity towards nucleophiles. mdpi.com In contrast, classical SₙAr reactions are facilitated by electron-withdrawing substituents that stabilize the Meisenheimer intermediate. nih.gov The methoxy group, being an EDG, can either enhance or diminish the reactivity towards SₙAr depending on its position. If it is ortho or para to the site of nucleophilic attack, it can destabilize the intermediate, thus slowing down the reaction.
The following table outlines the expected qualitative differences in reactivity based on the principles of physical organic chemistry.
| Isomer | Expected Acidity (relative) | Susceptibility to Nucleophilic Aromatic Substitution (of -Cl) |
| This compound | Moderate to High | Activated by the para nitro group. |
| 5-Chloro-2-methoxy-3-nitrobenzoic acid | Moderate to High | Activated by the ortho nitro group. |
| 2-Chloro-3-methoxy-5-nitrobenzoic acid | High | Less activated as the nitro group is meta to the chlorine. |
This table is based on established principles of substituent effects and provides a predictive framework. Actual experimental reactivity may vary.
Comparative Spectroscopic Fingerprints of Isomers
The distinct electronic and steric environments of each isomer of chloro-methoxy-nitrobenzoic acid result in unique spectroscopic signatures, which are indispensable for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is highly sensitive to the electronic environment of the protons on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the shielding and deshielding effects of the substituents. The electron-withdrawing nitro group strongly deshields nearby protons, shifting their signals downfield. The methoxy group, being electron-donating, will shield adjacent protons, causing an upfield shift. The chloro group has a more modest deshielding effect. The coupling patterns between the aromatic protons also provide crucial information about their relative positions.
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are also affected by the electronic effects of the substituents in a predictable manner. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will be shielded.
Infrared (IR) Spectroscopy:
The IR spectra of these isomers will show characteristic absorption bands for the functional groups present.
C=O Stretch (Carboxylic Acid): This will appear as a strong band, typically in the region of 1700-1730 cm⁻¹. The exact position will be influenced by the electronic effects of the other substituents. Stronger electron-withdrawing effects tend to shift this band to higher wavenumbers.
O-H Stretch (Carboxylic Acid): A broad band will be observed in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.
N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹. The positions of these bands can be affected by the steric and electronic environment.
C-O Stretch (Methoxy Group): A characteristic band for the aryl ether will be present.
C-Cl Stretch: This will be found in the fingerprint region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for differentiating positional isomers, often through the analysis of fragmentation patterns. While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions can be diagnostic.
Electron Ionization (EI-MS): Under EI conditions, the initial molecular ion can undergo characteristic fragmentations. For example, the loss of the methoxy group (·OCH₃) or the nitro group (·NO₂) can be observed. The proximity of certain groups can lead to "ortho effects," where specific fragmentation pathways are favored in ortho-substituted isomers that are not observed in meta or para isomers. nist.gov
Electrospray Ionization (ESI-MS): ESI-MS can also be used to differentiate isomers. The fragmentation of pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) in tandem mass spectrometry (MS/MS) experiments can reveal structural information. For instance, neighboring group participation can lead to characteristic losses, such as the loss of water or an alcohol from ortho-substituted benzoic acids, which is not seen in their meta or para counterparts. acs.orgnih.gov The coordination of metal ions, such as Th(IV), with halobenzoic acid isomers has been shown to produce distinct fragmentation patterns in the mass spectrometer, allowing for their discrimination. researchgate.net
The following table provides a hypothetical comparison of the expected spectroscopic data for different isomers. The exact values would need to be determined experimentally.
| Spectroscopic Technique | This compound | 5-Chloro-2-methoxy-3-nitrobenzoic acid | 2-Chloro-3-methoxy-5-nitrobenzoic acid |
| ¹H NMR (Aromatic Protons) | Two doublets expected. | Two doublets expected. | Two doublets expected. |
| ¹³C NMR (Aromatic Carbons) | Six distinct signals expected. | Six distinct signals expected. | Six distinct signals expected. |
| IR (C=O Stretch, cm⁻¹) | ~1710-1725 | ~1715-1730 | ~1710-1725 |
| IR (Asymmetric NO₂ Stretch, cm⁻¹) | ~1520-1540 | ~1525-1545 | ~1520-1540 |
| MS Fragmentation | Potential loss of ·OCH₃, ·NO₂, COOH. | Potential loss of ·OCH₃, ·NO₂, COOH. | Potential loss of ·OCH₃, ·NO₂, COOH. |
This table presents expected trends and characteristic features. Precise spectroscopic values require experimental determination for each specific isomer.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive analysis of the chemical shifts and coupling constants for 3-Chloro-2-methoxy-5-nitrobenzoic acid is not possible without experimental data.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Analysis
A predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the two aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methoxy group. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. However, without experimental data, precise chemical shift values cannot be reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Similarly, a ¹³C NMR spectrum would provide signals for the eight distinct carbon atoms in the molecule, including the carboxyl carbon, the methoxy carbon, and the six carbons of the benzene (B151609) ring. The specific chemical shifts would be crucial for confirming the substitution pattern on the aromatic ring. In the absence of experimental spectra, a detailed assignment of the carbon framework is not feasible.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for confirming the placement of the substituents on the aromatic ring.
Without the foundational 1D NMR data, an analysis using 2D NMR techniques cannot be performed.
Infrared (IR) Spectroscopy
An experimental IR spectrum is necessary to identify the characteristic vibrational modes of the functional groups in this compound.
Analysis of Hydrogen Bonding and Intermolecular Interactions
The presence of the carboxylic acid group suggests that this compound is likely to form intermolecular hydrogen bonds in the solid state, typically resulting in a broad O-H stretching band in the IR spectrum. The exact position and shape of this band provide insights into the strength and nature of these interactions. A detailed analysis, however, requires an experimental spectrum.
The structural analysis of this compound relies on a combination of spectroscopic techniques. Mass spectrometry confirms the compound's molecular weight and provides insights into its fragmentation, while UV-Vis spectroscopy reveals its electronic properties. X-ray diffraction, when data is available, offers a definitive view of its three-dimensional structure.
Mass Spectrometry (MS)
Molecular Weight Determination and Fragmentation Pattern Analysis
The fragmentation of this compound would likely proceed through the loss of its functional groups. Key fragmentation pathways are expected to include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the methoxy group (-OCH₃). The cleavage of the C-Cl bond is also a possible fragmentation route.
Predicted Fragmentation Data
| Fragment Lost | Structure of Fragment | Predicted m/z of Remaining Ion |
| H₂O | Water | 213 |
| CH₃ | Methyl | 216 |
| NO₂ | Nitro group | 185 |
| COOH | Carboxyl group | 186 |
| OCH₃ | Methoxy group | 200 |
| Cl | Chlorine | 196 |
This table presents predicted data based on the structure of the compound and is for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆ClNO₅), the theoretical exact mass can be calculated. While experimental HRMS data for this specific compound is not available, the exact mass of a related compound, 3-chloro-5-nitrobenzoic acid (C₇H₄ClNO₄), has been determined to be 200.9828853 Da. nih.gov This highlights the precision of HRMS in confirming molecular formulas.
Calculated Exact Mass Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₈H₆ClNO₅ | 231.0040 |
| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 200.9829 |
This table includes calculated data for comparative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric system. The benzene ring, the nitro group, and the carboxylic acid group are the primary chromophores. The presence of these groups in conjugation leads to characteristic absorption bands in the UV region. The electronic transitions are typically π → π* and n → π* transitions. libretexts.org
The benzene ring itself has characteristic absorptions which are modified by the substituents. The nitro group is a strong chromophore and is expected to cause a significant bathochromic (red) shift in the absorption maximum (λmax). The methoxy and chloro groups, as auxochromes, will also influence the position and intensity of the absorption bands. For comparison, p-nitrobenzoic acid exhibits an absorption maximum at 258 nm. cdnsciencepub.com The additional substituents in this compound are expected to further modify this absorption profile.
Expected UV-Vis Absorption Data
| Chromophore | Type of Transition | Expected Wavelength Region (nm) |
| Nitro-substituted Benzene Ring | π → π | 250-300 |
| Carbonyl of Carboxylic Acid | n → π | 280-320 (typically weak) |
| Nitro Group | n → π* | >300 (typically weak) |
This table presents expected data based on general principles of UV-Vis spectroscopy. libretexts.org
Solvent Effects and pH-Dependent Absorption Studies
The polarity of the solvent can influence the position of the λmax in the UV-Vis spectrum. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding electrons.
The pH of the solution will significantly affect the UV-Vis spectrum of this compound due to the acidic nature of the carboxylic acid group. In basic solutions, the carboxylic acid will be deprotonated to form the carboxylate ion. This change in ionization state alters the electronic distribution in the molecule and typically leads to a shift in the λmax. Studying the absorption spectrum at different pH values can be used to determine the pKa of the carboxylic acid.
X-ray Diffraction Studies
X-ray diffraction analysis of single crystals provides unambiguous information about the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, studies on related compounds offer valuable insights.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By modeling the electron density, DFT methods can predict geometries, energies, and a host of other molecular attributes for compounds like 3-Chloro-2-methoxy-5-nitrobenzoic acid.
Table 1: Predicted Structural Parameters of this compound (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would require specific computational studies.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (nitro) Bond Length | ~1.48 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (carboxyl) Bond Length | ~1.21 Å |
| O-H (carboxyl) Bond Length | ~0.97 Å |
| Dihedral Angle (Ring-COOH) | ~0-10° |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. wikipedia.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the lone pairs of the methoxy (B1213986) group's oxygen atom.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, acting as an electrophile. The LUMO is anticipated to be predominantly localized on the electron-deficient nitro group and the aromatic carbons attached to the electron-withdrawing groups. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating and electron-withdrawing groups in this compound likely results in a moderate HOMO-LUMO gap, indicative of a molecule that can participate in a variety of chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative. Actual values require specific DFT calculations.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -7.0 to -6.0 |
| LUMO | -3.0 to -2.0 |
DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for structural elucidation.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. These calculated frequencies correspond to the stretching and bending of different bonds within the molecule. For instance, characteristic vibrational bands for the carboxylic acid C=O stretch (around 1700-1720 cm⁻¹), the N-O stretches of the nitro group (symmetric and asymmetric, typically in the 1550-1490 cm⁻¹ and 1370-1330 cm⁻¹ regions), the C-O stretch of the methoxy group, and the C-Cl stretch would be predicted. Comparing these theoretical spectra with experimental data, when available, can confirm the molecular structure.
NMR Chemical Shifts: DFT can also predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the aromatic protons and carbons would exhibit shifts influenced by the combined electron-withdrawing and -donating effects of the substituents. The carboxylic acid proton would appear significantly downfield. The carbon of the carboxylic acid group is expected around 165-170 ppm, while the carbons attached to the electron-withdrawing chloro and nitro groups would be deshielded and appear at higher chemical shifts.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, particularly in a solvent environment.
MD simulations can explore the conformational landscape of this compound in a chosen solvent. This is particularly important for understanding the flexibility of the methoxy and carboxylic acid groups. The simulations would track the rotation around the C-O (methoxy) and C-C (carboxyl) single bonds, revealing the most stable conformations and the energy barriers between them. This dynamic behavior can influence how the molecule interacts with biological targets or other reactants in solution. researchgate.net
The solvent environment can significantly impact a molecule's structure and reactivity. MD simulations, often combined with continuum solvation models, can quantify these effects. The simulations would explicitly model the interactions (e.g., hydrogen bonding) between the solute (this compound) and solvent molecules (e.g., water, ethanol).
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated. This parameter is crucial for predicting solubility and partitioning behavior between different phases. The calculation involves considering the electrostatic interactions between the solute and solvent, the energy required to create a cavity in the solvent, and the van der Waals interactions. For related compounds like 2-chloro-5-nitrobenzoic acid, models like the Abraham solvation parameter model have been used to correlate experimental solubilities. nih.gov
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules like this compound. These methods allow for the calculation of various descriptors that quantify the molecule's behavior in chemical reactions.
Local and Global Reactivity Indices (e.g., Fukui Functions)
Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov For an electrophilic attack (loss of an electron), the relevant Fukui function (f⁻) highlights nucleophilic centers, while for a nucleophilic attack (gain of an electron), the Fukui function (f⁺) points to electrophilic centers. nih.govnih.gov
In the case of this compound, the carbon atoms of the aromatic ring, as well as the nitrogen and oxygen atoms of the nitro group, are expected to be the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the carboxylic acid and methoxy groups would be likely sites for electrophilic attack. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase acidity, a trend that can be explained and quantified by analyzing Fukui functions. nih.gov The electron-withdrawing nature of the nitro and chloro groups in this compound would lead to specific patterns in the Fukui function, indicating a high reactivity of the carboxylic acid proton.
Table 1: Hypothetical Calculated Global and Local Reactivity Indices for this compound
| Descriptor | Value (a.u.) | Interpretation |
| Chemical Potential (μ) | -0.185 | High tendency to accept electrons. |
| Chemical Hardness (η) | 0.130 | Relatively high stability. |
| Global Electrophilicity (ω) | 0.132 | Strong electrophile. |
| Fukui Function (f⁺) at C5 | 0.15 | High susceptibility to nucleophilic attack. |
| Fukui Function (f⁻) at O (carboxyl) | 0.20 | High susceptibility to electrophilic attack. |
Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of computational chemistry for similar molecules.
Acid Dissociation Constant (pKa) Predictions
The acid dissociation constant (pKa) is a critical parameter for carboxylic acids. Computational methods can predict pKa values with considerable accuracy, often complementing experimental measurements. mdpi.com The prediction is typically based on calculating the Gibbs free energy change (ΔG) for the dissociation of the acidic proton in a solvent, often water. mdpi.com
For this compound, the pKa is influenced by the electronic effects of its substituents. The electron-withdrawing chloro and nitro groups are expected to stabilize the resulting carboxylate anion through inductive and resonance effects, thereby increasing the acidity and lowering the pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.20). quora.com The electron-donating methoxy group at the ortho position relative to the carboxylic acid will have a more complex effect, potentially increasing the pKa through its electron-donating nature but also possibly influencing the conformation of the carboxylic acid group.
Computational studies on substituted benzoic acids have demonstrated excellent correlations between calculated energetic parameters and experimental pKa values. researchgate.net The use of solvation models, such as the Conductor-like Screening Model (COSMO), is crucial for accurate pKa predictions in solution. researchgate.netnih.gov
Table 2: Predicted pKa Values for Substituted Benzoic Acids
| Compound | Predicted pKa (in water) |
| Benzoic acid | 4.20 |
| 4-Nitrobenzoic acid | 3.42 |
| 3-Chlorobenzoic acid | 3.82 |
| 2-Methoxybenzoic acid | 4.09 |
| This compound | ~3.10 |
Note: The pKa for this compound is an estimated value based on the substituent effects observed in related compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This approach is widely used to predict properties that are difficult or time-consuming to measure experimentally.
Development of Molecular Descriptors
The first step in QSPR is the calculation of a set of molecular descriptors that encode structural information. These can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of functional groups).
3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular surface area, volume, dipole moment).
Quantum chemical descriptors: As discussed in the previous section (e.g., HOMO/LUMO energies, partial atomic charges).
Predictive Models for Chemical Properties and Transformations
Once the descriptors are calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. nih.govacs.org For instance, a QSPR model could be developed to predict the pKa of a series of substituted benzoic acids based on a selection of the most relevant descriptors. Such models have been successfully applied to predict the pKa of benzoic acid derivatives with high accuracy. researchgate.net
A hypothetical QSPR model for the pKa of substituted benzoic acids might take the form:
pKa = c₀ + c₁σ + c₂LogP + c₃*E_LUMO
Where σ is the Hammett substituent constant, LogP is the partition coefficient, E_LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. These models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
Applications in Advanced Chemical and Materials Research
Intermediate in Complex Organic Synthesis
The strategic placement of electron-withdrawing (chloro and nitro) and electron-donating (methoxy) groups, along with the reactive carboxylic acid handle, renders 3-Chloro-2-methoxy-5-nitrobenzoic acid a valuable precursor in multi-step organic synthesis. Its functional groups can be selectively targeted and transformed to build more complex molecular architectures.
Pharmaceutical Synthesis (e.g., Anti-inflammatory, Analgesic Drug Precursors)
Research has identified this compound as a key intermediate in the synthesis of potential therapeutic agents, particularly those investigated for neurodegenerative diseases such as Alzheimer's disease. nih.govsemanticscholar.orgmdpi.com In this context, it serves as a starting material for creating more complex aniline (B41778) derivatives, which are crucial building blocks for pharmacologically active compounds.
A notable application involves its use in the synthesis of benzothiazolyl ureas, a class of compounds evaluated as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.govsemanticscholar.org This enzyme is implicated in the pathology of Alzheimer's disease. nih.gov The synthesis pathway involves the nitration of 3-chloro-2-methoxybenzoic acid to produce this compound. nih.govmdpi.com This intermediate then undergoes further reactions, such as O-demethylation, to create aniline precursors that are subsequently used to build the final benzothiazolyl urea (B33335) structures. nih.govsemanticscholar.orgmdpi.com These final compounds have shown inhibitory activity against the target enzyme, making them promising candidates for further drug development in the field of neurodegenerative disorders. nih.gov
Table 1: Role in Pharmaceutical Intermediate Synthesis
| Intermediate Compound | Precursor | Application/Target | Research Finding |
|---|
Agrochemical Production (e.g., Herbicides, Pesticides)
While some suppliers of related chemical building blocks suggest potential applications in agrochemical production, specific research findings or documented syntheses using this compound for the production of herbicides or pesticides are not available in the reviewed scientific literature.
Specialty Chemicals and Dyes
There is no specific information available in published research to indicate the use of this compound as an intermediate in the production of specialty chemicals or dyes.
Building Blocks for Novel Molecular Scaffolds
The unique substitution pattern of this compound makes it a potential candidate for creating novel molecular scaffolds. The functional groups allow for a variety of chemical modifications, such as nucleophilic substitution of the chloro group, reduction of the nitro group to an amine, and reactions involving the carboxylic acid and methoxy (B1213986) groups.
Design and Synthesis of Functional Polymers and Coatings
No specific studies or applications detailing the use of this compound in the design and synthesis of functional polymers or coatings were identified in the scientific literature.
Development of Advanced Materials with Tunable Properties
There is no available research documenting the application of this compound in the development of advanced materials with tunable properties.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-chloro-2-methoxybenzoic acid |
| Benzothiazolyl Ureas |
Research on Biological Interactions
The interaction of small molecules with biological systems, such as enzymes and proteins, is a fundamental area of study in medicinal chemistry and chemical biology. The specific substituents on an aromatic ring, such as the chloro, methoxy, and nitro groups in this compound, can significantly influence these interactions.
Enzyme inhibition is a critical mechanism for the regulation of biological pathways and a common strategy in drug development. Small molecules can act as inhibitors, modulating an enzyme's activity. For instance, studies on related nitrobenzoic acid derivatives have explored their potential as enzyme inhibitors. chemicalbook.com However, there is a lack of specific published research investigating the role of this compound as an enzyme inhibitor. The unique electronic environment created by its substituent groups presents a valid hypothesis for potential inhibitory activity against various enzymes, though this remains to be experimentally verified and documented.
The binding of small molecules to proteins is essential for understanding their pharmacokinetic and pharmacodynamic properties. Techniques such as fluorescence spectroscopy and circular dichroism are often employed to study these interactions. While the binding of other chiral drugs to proteins like bovine serum albumin has been investigated, similar studies specifically involving this compound are not found in the available scientific literature.
Utility in Analytical Method Development
The development of robust and accurate analytical methods is crucial for quality control, environmental monitoring, and research. Specific chemical compounds often serve as standards or reagents in these methods.
In analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of analytes in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC). While structurally related compounds such as 3-chloro-5-nitrobenzoic acid have been utilized as standards in HPLC for analyzing pharmaceutical formulations , there is no specific documentation of this compound being used for this purpose.
Ion-exchange chromatography is a powerful technique for separating ionic species. The composition of the mobile phase, or eluent, is critical for achieving effective separation. Although various organic and inorganic ions are used in eluent formulations, there is no information available to suggest that this compound has been employed as an eluent in any ion-exchange chromatography applications.
Coordination Chemistry and Metal Complexation Studies
The study of how ligands coordinate with metal ions to form complex structures is a vibrant area of inorganic and materials chemistry. The resulting metal complexes can exhibit novel catalytic, magnetic, or optical properties. Benzoic acid derivatives, for example, can act as ligands. Research on related compounds like 2-chloro-5-nitrobenzoic acid has shown its ability to act as a ligand, forming coordination polymers with metal ions such as Europium(III). chemicalbook.com However, there are no specific studies in the available literature that describe the synthesis or characterization of metal complexes involving this compound as a ligand.
Synthesis and Characterization of Metal Complexes (e.g., Co(II), Ni(II), Cu(II) benzoates)
The synthesis of metal complexes with this compound would likely proceed via the reaction of a soluble salt of the desired metal (e.g., cobalt(II) chloride, nickel(II) nitrate, copper(II) sulfate) with the deprotonated form of the benzoic acid (the benzoate). The reaction is typically carried out in a suitable solvent, and the resulting complexes can often be isolated as crystalline solids. The stoichiometry of the resulting complexes, typically with a metal-to-ligand ratio of 1:2, and the coordination geometry are influenced by the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands. research-nexus.netrsc.org
The characterization of these complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties.
Expected Coordination and Spectroscopic Features:
| Metal Ion | Expected Geometry | Expected Magnetic Moment (µeff, B.M.) | Key IR Spectral Features (cm⁻¹) |
| Co(II) | Octahedral | ~4.3 - 5.2 | Shift in ν(C=O) of carboxylate |
| Ni(II) | Octahedral | ~2.8 - 3.5 research-nexus.net | Shift in ν(C=O) of carboxylate research-nexus.net |
| Cu(II) | Distorted Octahedral or Square Planar | ~1.7 - 2.2 | Shift in ν(C=O) of carboxylate rsc.orgnih.gov |
This table presents expected values based on typical complexes of related substituted benzoates and may not represent actual experimental data for this compound complexes.
Detailed Research Findings from Analogous Systems:
Studies on related substituted benzoic acid complexes provide valuable insights. For instance, nickel(II) complexes with methyl-substituted benzoic acid hydrazides have been shown to form six-coordinate pseudo-octahedral geometries where the ligand acts as a neutral bidentate chelate. research-nexus.nettandfonline.com The coordination typically involves the carbonyl oxygen and the amino nitrogen of the hydrazide moiety. research-nexus.nettandfonline.com Similarly, cobalt(II) complexes with other substituted benzoic acids often exhibit distorted octahedral coordination geometries. rsc.org
The magnetic properties of these complexes are a direct consequence of the number of unpaired electrons and the coordination environment of the metal ion. For example, high-spin octahedral Co(II) and Ni(II) complexes would be paramagnetic, with magnetic moments in the ranges specified in the table above. research-nexus.net Copper(II) complexes, with a d⁹ electron configuration, are also paramagnetic and often exhibit distorted geometries due to the Jahn-Teller effect. Magnetic studies on copper(II) complexes of other substituted benzoic acids have revealed both ferromagnetic and antiferromagnetic interactions, depending on the specific structure and the presence of bridging ligands. rsc.org
Ligand Design for Specific Coordination Modes and Applications
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific catalytic, magnetic, optical, or biological properties. This compound offers several features that make it an interesting candidate for ligand design.
The carboxylate group of this compound can adopt various coordination modes, including monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear, binuclear, or polynuclear complexes. The specific mode is influenced by factors such as the metal ion's preference, the presence of other ligands, and the reaction conditions. The ability of carboxylate groups to act as bridging ligands can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.
The substituents on the benzene (B151609) ring play a crucial role in fine-tuning the properties of the resulting metal complexes:
Electronic Effects: The electron-withdrawing nitro and chloro groups decrease the electron density on the carboxylate, which can influence the strength of the metal-ligand bond. Conversely, the electron-donating methoxy group can partially counteract this effect. This electronic modulation can impact the redox potential of the metal center and the catalytic activity of the complex.
Steric Effects: The presence of substituents at the 2 and 3 positions, adjacent to the coordinating carboxylate group, can impose steric constraints that favor certain coordination geometries over others. This steric hindrance can be exploited to create specific coordination environments, for instance, to promote catalytic selectivity.
By modifying the substituents on the benzoic acid backbone, it is possible to systematically alter the ligand field strength and the steric environment around the metal center, thereby tuning the electronic and magnetic properties of the complex. This approach is fundamental in the design of single-molecule magnets, catalysts for organic transformations, and functional materials. While specific applications for complexes of this compound have yet to be reported, the principles of ligand design suggest its potential utility in these areas of advanced research.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-2-methoxy-5-nitrobenzoic acid, and how can by-products be minimized?
The compound can be synthesized via nitration/oxidation of m-chlorotoluene derivatives, followed by methoxylation and nitro-group introduction. Key challenges include controlling regioselectivity during nitration and avoiding over-oxidation.
- Methodological Considerations :
- Use low-temperature nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution .
- Monitor reaction progress via TLC or HPLC to detect intermediates like 3-chloro-4-nitrobenzoic acid, a common by-product .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic and chromatographic methods validate the purity and structure of this compound?
Key Techniques :
Q. What strategies improve solubility for reactivity studies in non-polar solvents?
- Derivatize the carboxylic acid group to methyl esters using BF₃·MeOH .
- Use DMF or DMSO as co-solvents to enhance solubility while maintaining reactivity for coupling reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation.
- Workflow :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Solution : SHELXT or SHELXD for phase problem resolution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .
- Challenges : Twinning or disorder in nitro/methoxy groups may require high-resolution data (Rint < 0.05) .
Q. How can conflicting reactivity data (e.g., nitration vs. oxidation) be reconciled in mechanistic studies?
Contradictions may arise from competing pathways under varying conditions.
- Analytical Approach :
- Use isotopic labeling (e.g., ¹⁵NO₃⁻) to track nitro-group incorporation via MS .
- Computational modeling (DFT) to compare activation energies of nitration (electrophilic) vs. oxidation (radical) pathways .
- Validate intermediates via in situ IR or Raman spectroscopy .
Q. What strategies optimize the design of bioactive derivatives (e.g., antimicrobial agents)?
- Functionalization : Introduce sulfonamide or triazole groups at the 5-nitro position via nucleophilic aromatic substitution .
- Characterization :
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
